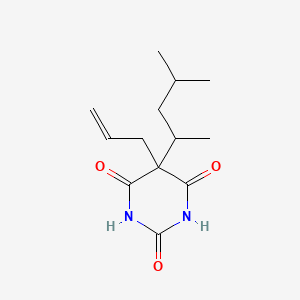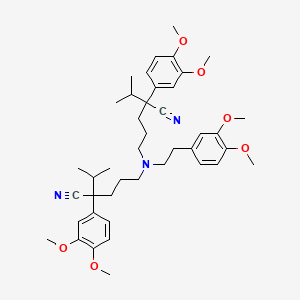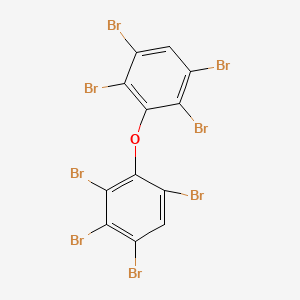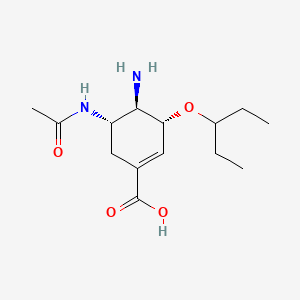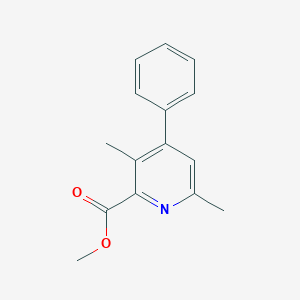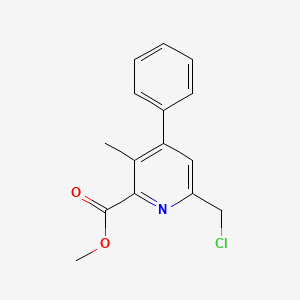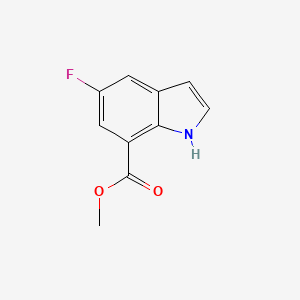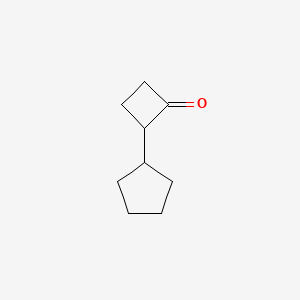
2-Cyclopentylcyclobutanone
Vue d'ensemble
Description
2-Cyclopentylcyclobutanone (2-CPCB) is an important cyclic ketone that has been used in various laboratory experiments and as a chemical intermediate in the synthesis of pharmaceuticals. It is a colorless, volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-CPCB is a cyclic ketone that can be synthesized from cyclopentanone and cyclobutanol. It is an important intermediate in the synthesis of pharmaceuticals and has been used in many laboratory experiments.
Mécanisme D'action
2-Cyclopentylcyclobutanone is a cyclic ketone that can be used in various laboratory experiments. The mechanism of action of 2-Cyclopentylcyclobutanone is based on its ability to form an enolate intermediate, which is then protonated to form the desired product. The enolate intermediate can be formed by the reaction of cyclopentanone with cyclobutanol in the presence of an acid catalyst. The reaction is generally carried out at a temperature of 120-130°C under an inert atmosphere.
Effets Biochimiques Et Physiologiques
2-Cyclopentylcyclobutanone is a volatile liquid with a sweet, fruity odor. It has a boiling point of 95 °C, a melting point of -20 °C, and a vapor pressure of 0.5 atm. 2-Cyclopentylcyclobutanone has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopentylcyclobutanone has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a sweet, fruity odor, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 2-Cyclopentylcyclobutanone is a highly flammable liquid and should be handled with care. In addition, the reaction of cyclopentanone with cyclobutanol in the presence of an acid catalyst can be difficult to control and can lead to unwanted side reactions.
Orientations Futures
2-Cyclopentylcyclobutanone has a wide range of applications in the synthesis of pharmaceuticals, polymers, and organometallic compounds. In the future, 2-Cyclopentylcyclobutanone could be used to synthesize a variety of novel compounds, such as heterocyclic compounds and organometallic compounds. In addition, 2-Cyclopentylcyclobutanone could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds. Finally, 2-Cyclopentylcyclobutanone could be used to develop new catalysts and reagents for use in laboratory experiments.
Applications De Recherche Scientifique
2-Cyclopentylcyclobutanone has been used in various scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of polymers and in the preparation of novel organometallic compounds. In addition, 2-Cyclopentylcyclobutanone has been used in the synthesis of heterocyclic compounds, such as indoles, pyrroles, and furans.
Propriétés
IUPAC Name |
2-cyclopentylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXAZOWQGFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylcyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



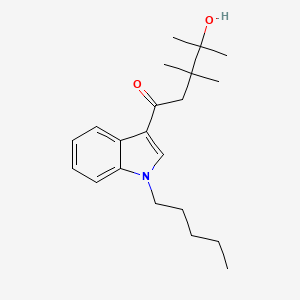
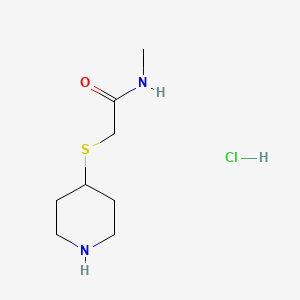
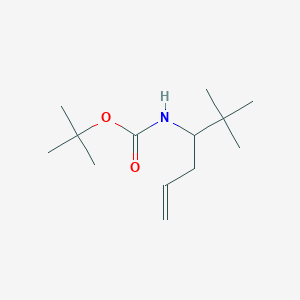
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)
